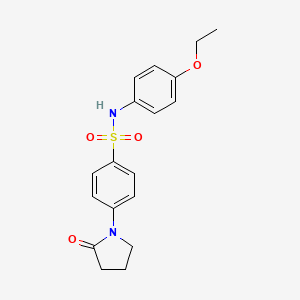![molecular formula C15H14N2O4S B5706797 3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical and physiological research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
PMSF is a potent inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins. It works by reacting with the active site of the protease, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the protease from cleaving its substrate, thereby inhibiting its activity. PMSF is irreversible, meaning that once it has reacted with the protease, it cannot be removed.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, PMSF has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively stable and easy to use, making it a popular choice for protease inhibition in laboratory experiments. However, PMSF has some limitations. It is irreversible, meaning that it cannot be removed once it has reacted with the protease. It is also sensitive to hydrolysis in aqueous solutions, meaning that it should be stored in anhydrous conditions.
Direcciones Futuras
There are several future directions for research on PMSF. One area of interest is the development of more potent and specific protease inhibitors. Another area of interest is the study of the mechanisms underlying the anti-inflammatory and anti-tumor effects of PMSF. Additionally, there is interest in the use of PMSF as a therapeutic agent for various diseases, although further research is needed to determine its safety and efficacy. Finally, there is interest in the development of new methods for the synthesis and purification of PMSF, as well as the development of new analytical methods for its detection and quantification.
Métodos De Síntesis
PMSF is synthesized by reacting p-toluenesulfonyl chloride with 3-aminomethylpyridine to form 3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid. The reaction is typically carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol.
Aplicaciones Científicas De Investigación
PMSF is widely used as a serine protease inhibitor in biochemical and physiological research. It is commonly used to inhibit proteases in cell lysates, tissue homogenates, and purified protein preparations. PMSF has been used to study the role of proteases in various physiological processes, such as blood coagulation, inflammation, and cell signaling. It has also been used to study the structure and function of proteases, as well as their interactions with other proteins.
Propiedades
IUPAC Name |
(E)-3-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(19)8-5-12-3-6-14(7-4-12)22(20,21)17-11-13-2-1-9-16-10-13/h1-10,17H,11H2,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOYWYBGKPYMJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-{4-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
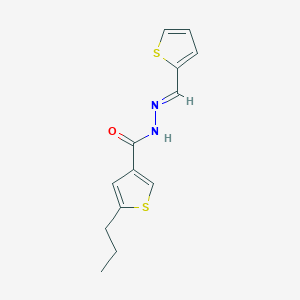
![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)
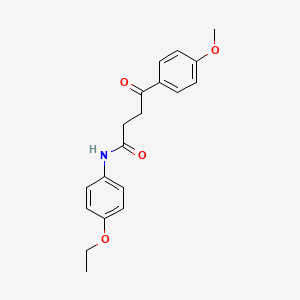
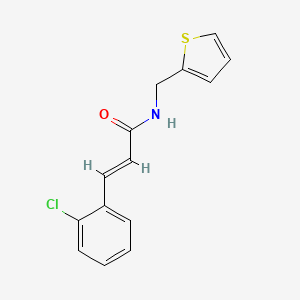
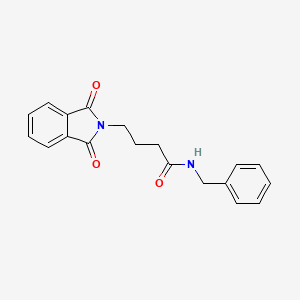
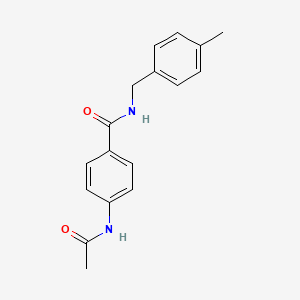
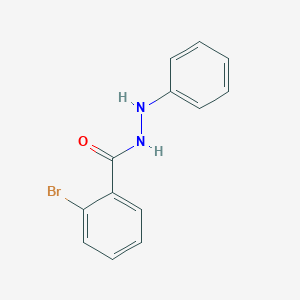
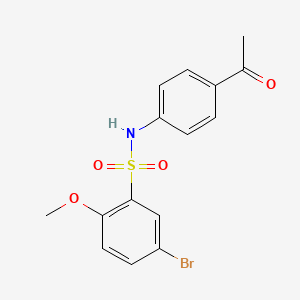
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
